molecular formula C25H31N3O4S2 B2966767 4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-35-4

4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Número de catálogo: B2966767
Número CAS: 536733-35-4
Peso molecular: 501.66
Clave InChI: PHYPIPBRLJHSLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted 1,3-thiazole ring via a sulfamoyl bridge. This structural architecture is common in compounds investigated for various biochemical applications. The molecular scaffold incorporates a thiazole ring, a privileged structure in medicinal chemistry known to be associated with a wide range of biological activities. Research on thiazole derivatives has shown they can act as potential anti-inflammatory agents by targeting key pathways such as LOX, COX, MAPK, and JAK-STAT . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs demonstrated selective antagonism without significant activity on other closely related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, suggesting their utility as valuable pharmacological tools for probing the physiological functions of ZAC . This compound is intended for research purposes such as biological screening, assay development, and structure-activity relationship (SAR) studies in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S2/c1-5-8-17-28(6-2)34(30,31)22-15-11-20(12-16-22)24(29)27-25-26-23(18(4)33-25)19-9-13-21(14-10-19)32-7-3/h9-16H,5-8,17H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYPIPBRLJHSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS Number: 536733-35-4) is a benzamide derivative with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N3O4S2C_{25}H_{31}N_{3}O_{4}S_{2}, with a molecular weight of approximately 501.66 g/mol. Its structure features a thiazole ring, which is commonly associated with various pharmacological effects.

Structural Characteristics

PropertyValue
Molecular FormulaC25H31N3O4S2
Molecular Weight501.66 g/mol
SMILESCCCC(N(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nc(c(s1)C)c1ccc(cc1)OCC)CC)CC
LogP4.6385
Polar Surface Area61.803

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Benzamide derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and other cancer-related pathways .
  • Glucokinase Activation : Some thiazole derivatives have been identified as glucokinase activators, which are crucial in glucose metabolism and diabetes management .

Case Studies and Research Findings

  • Antitumor Effects : A study highlighted the effectiveness of thiazole-benzamide derivatives in targeting specific cancer types, demonstrating their potential as therapeutic agents against breast cancer and osteogenic sarcoma .
  • Glucose Regulation : In another investigation, a series of thiazole derivatives were synthesized and evaluated for their ability to activate glucokinase, indicating possible applications in diabetes treatment by enhancing insulin secretion and glucose uptake .
  • Inhibition of Kinases : Certain benzamide derivatives have been designed to inhibit RET kinase activity, which is implicated in various cancers. These compounds demonstrated moderate to high potency in cellular assays, suggesting a promising avenue for cancer therapy .

Comparación Con Compuestos Similares

Structural Analogs in Antifungal Research

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring.
  • Key Substituents : Benzyl/methyl sulfamoyl and 4-methoxyphenylmethyl.
  • Activity : Demonstrates antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
  • Comparison: The target compound’s thiazole ring may enhance metabolic stability compared to oxadiazole.

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

  • Core Structure: Nearly identical to the target compound but with bis(2-cyanoethyl)sulfamoyl instead of butyl(ethyl)sulfamoyl.
  • Key Differences: The cyanoethyl groups introduce higher polarity, likely reducing logP and bioavailability compared to the target’s alkyl substituents .

Analogs with Thiazole-Based Sulfonamides

Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)

  • Core Structure : Sulfonamide linked to a 1,3,4-thiadiazole ring.
  • Activity : Antibacterial agent targeting dihydropteroate synthase.
  • Comparison: The target compound’s benzamide-sulfamoyl-thiazole structure diverges from sulfamethizole’s sulfonamide-thiadiazole scaffold. This suggests a different mechanism of action, possibly targeting non-bacterial pathways .

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

  • Core Structure : Thiazole-linked carboxamide with methanesulfonylpiperidine.
  • Key Differences : Replaces sulfamoyl with a sulfonyl group, which may reduce hydrogen-bonding capacity. The piperidine ring could enhance solubility but alter target selectivity compared to the target compound .

Analogs in Receptor Antagonism

Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)

  • Core Structure : Benzamide with a 5-methylthiazole substituent.
  • Activity: Purinoreceptor antagonist.
  • Comparison : The target compound lacks the morpholinyl and trifluoromethylpyrimidine groups, which are critical for filapixant’s receptor binding. However, shared thiazole and benzamide motifs suggest overlapping synthetic strategies .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide-thiazole Butyl(ethyl)sulfamoyl, 4-ethoxyphenyl Not reported -
LMM5 Benzamide-oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans)
4-[bis(2-cyanoethyl)sulfamoyl]-... Benzamide-thiazole Bis(2-cyanoethyl)sulfamoyl Unknown
Sulfamethizole Sulfonamide-thiadiazole Amino, 5-methyl-thiadiazole Antibacterial
Filapixant Benzamide-thiazole Morpholinylmethoxy, trifluoromethylpyrimidine Purinoreceptor antagonist
N-[4-(4-ethoxyphenyl)-...methanesulfonyl... Carboxamide-thiazole Methanesulfonylpiperidine Unknown

Key Research Findings

Sulfamoyl vs.

Thiazole vs. Oxadiazole Cores : Thiazole rings (target compound) are generally more metabolically stable than oxadiazoles (LMM5), suggesting prolonged in vivo activity .

Q & A

Basic: What are the recommended synthetic methodologies for 4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Refluxing intermediates (e.g., substituted benzaldehyde or thiazole derivatives) with sulfonamide precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .
  • Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration or recrystallization to isolate the solid product .
  • Key intermediates : Thiazole and sulfamoyl moieties are synthesized separately and coupled via amide bond formation, as seen in structurally similar compounds .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl, butyl/ethyl sulfamoyl groups) and assess purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
  • HPLC/GC-MS : Quantifies purity and detects byproducts from incomplete reactions .

Advanced: How to design experiments to evaluate its antibacterial activity and target specificity?

Methodological Answer:

  • Enzyme inhibition assays : Test against bacterial phosphopantetheinyl transferases (AcpS-PPTase), which are critical for fatty acid biosynthesis, using radioactive ([³H]-CoA) or fluorescent substrate analogs .
  • Minimum Inhibitory Concentration (MIC) : Determine using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control experiments : Include known PPTase inhibitors (e.g., triclosan derivatives) and assess cytotoxicity in mammalian cell lines to rule off-target effects .

Advanced: What mechanistic hypotheses explain its interaction with bacterial enzymes?

Methodological Answer:

  • Dual-target inhibition : Structural analogs suggest simultaneous binding to Class I/II PPTases via sulfamoyl and thiazole groups, disrupting acyl carrier protein (ACP) activation .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfamoyl group and PPTase active sites (e.g., conserved lysine/arginine residues) .
  • Pathway analysis : Metabolomic profiling (e.g., LC-MS) to track disruptions in fatty acid or polyketide biosynthesis pathways .

Advanced: How can computational methods (DFT, MD) predict its reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfamoyl sulfur) and predict hydrolysis/oxidation susceptibility .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over 100+ ns trajectories to assess conformational flexibility .
  • Solubility prediction : Use COSMO-RS models to optimize solvent systems for synthesis or formulation .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Conditional variability : Re-evaluate MICs under standardized pH/temperature conditions, as sulfonamide activity is pH-sensitive .
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may contribute to inconsistent results .
  • Structural analogs : Compare with compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate substituent effects .

Advanced: What strategies enhance its efficacy through structural modification?

Methodological Answer:

  • Bioisosteric replacement : Substitute the ethoxyphenyl group with trifluoromethylpyridine (improves membrane permeability) or benzothiazole (enhances π-π stacking) .
  • Sulfamoyl optimization : Replace butyl/ethyl groups with cycloheptyl (increases steric bulk for target specificity) or introduce electron-withdrawing halogens (improves enzyme affinity) .
  • Prodrug design : Mask polar groups (e.g., sulfamoyl) with ester linkages to enhance oral bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.